molecular formula C30H52 B091094 (1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane CAS No. 18046-88-3

(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane

Cat. No.: B091094
CAS No.: 18046-88-3
M. Wt: 412.7 g/mol
InChI Key: SKHPWXHRIDLXBT-GKAFTTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is one of the serratane-type triterpenoids, which are secondary metabolites found in various plant species, particularly those belonging to the Lycopodium genus . These compounds have garnered interest due to their diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serratane I can lead to the formation of serratenedione, while reduction can yield serratenediol .

Mechanism of Action

The mechanism of action of serratane I involves its interaction with various molecular targets and pathways. For instance, serratane I has been shown to inhibit cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease . The compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in these effects are still under investigation.

Properties

CAS No.

18046-88-3

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane

InChI

InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1

InChI Key

SKHPWXHRIDLXBT-GKAFTTDVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C

SMILES

CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C

Synonyms

β-Serratane

Origin of Product

United States

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